molecular formula C15H13BrO2 B8216288 Methyl 2-(4-bromophenyl)-2-phenylacetate

Methyl 2-(4-bromophenyl)-2-phenylacetate

Cat. No.: B8216288
M. Wt: 305.17 g/mol
InChI Key: LHTHVIUGGNCCOL-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-2-phenylacetate is an organic compound with the molecular formula C15H13BrO2. It is a colorless to light yellow liquid with a special smell. This compound is soluble in many organic solvents such as ethanol, chloroform, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-bromophenyl)-2-phenylacetate can be synthesized through various methods. One common method involves the Fischer esterification of 4-bromophenylacetic acid with methanol acidified with sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-2-phenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group to an alcohol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the ester to a carboxylic acid.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 2-(4-hydroxyphenyl)-2-phenylacetate.

    Reduction: The major product is 2-(4-bromophenyl)-2-phenylethanol.

    Oxidation: The major product is 2-(4-bromophenyl)-2-phenylacetic acid.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-2-phenylacetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-bromophenyl)-2-phenylacetate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-2-phenylacetate
  • Methyl 2-(4-fluorophenyl)-2-phenylacetate
  • Methyl 2-(4-iodophenyl)-2-phenylacetate

Uniqueness

Methyl 2-(4-bromophenyl)-2-phenylacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-18-15(17)14(11-5-3-2-4-6-11)12-7-9-13(16)10-8-12/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTHVIUGGNCCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of acid 53 (1.9 g, 6.53 mmol) in methanol (20 mL) was added concentrated sulfuric acid (2 mL) and the reaction mixture was stirred at 60° C. for 4 h. The organic layer was separated, dried over Na2SO4, filtered and concentrated to afford methyl 2-(4-bromophenyl)-2-phenylacetate 54 (1.7 g, 85% yield) as a brown oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
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2 mL
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reactant
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Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of compound 2-(4-Bromophenyl)-2-phenylacetic acid, 14-c, (5.6 g, 19.3 mmol) in methanol (200 mL) was added concentrated sulfuric acid (6 mL) and the reaction mixture was stirred at 60° C. for 14 h. The resulting solution was concentrated and ice-water was added. The aqueous layer was extracted by EA. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated to yield title compound, 14-d, (5.5 g, 93%). 1H NMR (300 MHz, CDCl3) δ3.73 (s, 3H), 4.96 (s, 1H), 7.16 (d, J=8.4 Hz, 2H), 7.25-7.30 (m, 5H), 7.42 (d, J=8.4 Hz, 2H). LC-MS: (M+H)+ 304, 306.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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